Absence of Canonical 'DMCM' Pharmacology in the Benzothiazole Scaffold
The compound is incorrectly listed as the inverse agonist 'DMCM' by some vendors . In contrast, the canonical DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) acts as a nonselective full inverse agonist at human recombinant GABAA αxβ3γ2 receptors with Kis of 10, 13, 7.5, and 2.2 nM for α1, α2, α3, and α5 subtypes, respectively [1]. The benzothiazole compound (CAS 868369-57-7) has no published Ki or IC50 values for any GABAA receptor subtype. This represents a critical lack of functional validation for any neuroscience application.
| Evidence Dimension | GABAA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No data available for any GABAA receptor subtype. |
| Comparator Or Baseline | DMCM (β-carboline): Ki = 10 nM (α1), 13 nM (α2), 7.5 nM (α3), 2.2 nM (α5) [1]. |
| Quantified Difference | Complete absence of binding data for the target compound versus established nanomolar affinity for the comparator. |
| Conditions | Human recombinant GABAA αxβ3γ2 receptor subtypes (radioligand binding assay). |
Why This Matters
The mislabeling creates a significant procurement risk; ordering this compound expecting a GABAA inverse agonist will result in the acquisition of an uncharacterized chemical with no validated pharmacology.
- [1] PeptideDB. DMCM hydrochloride. Bioactivity Data. (Data citing primary literature on DMCM affinity). View Source
